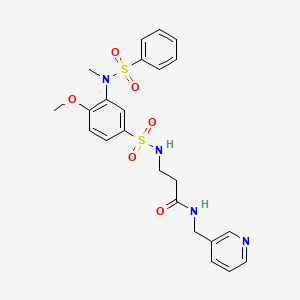
3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C23H26N4O6S2 and its molecular weight is 518.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.
Structure and Synthesis
This compound features a unique structural arrangement that includes methoxy, sulfonamido, and pyridine moieties. The synthesis typically involves multiple steps:
- Nitration and Reduction : Initial nitration of an aromatic compound followed by reduction to form an amine.
- Sulfonation : The amine undergoes sulfonation using chlorosulfonic acid or sulfur trioxide.
- Methoxylation : Introduction of the methoxy group through methylation reactions.
- Amidation : Formation of the amide bond with N-(pyridin-3-ylmethyl)propanamide using coupling agents like EDCI or DCC.
These synthetic routes allow for the modification of functional groups, which can influence biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamido groups can form hydrogen bonds with active sites on proteins, while the methoxy and pyridine groups may enhance binding affinity and specificity. These interactions can modulate key biochemical pathways, leading to various pharmacological effects.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, a study on related sulfonamide derivatives demonstrated significant inhibitory effects against a range of bacterial strains, suggesting that this compound may also possess similar properties due to its sulfonamide functionality .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide compounds has been well-documented. In vitro studies show that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models . The specific mechanism may involve modulation of signaling pathways associated with inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:
-
Bruton's Tyrosine Kinase Inhibition :
- A related compound was shown to inhibit Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. This inhibition led to reduced cell proliferation and induced apoptosis in B-cell lymphoma models4. Such findings suggest that our compound could exhibit similar effects through analogous pathways.
- A related compound was shown to inhibit Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. This inhibition led to reduced cell proliferation and induced apoptosis in B-cell lymphoma models
- Structure-Activity Relationship (SAR) :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar sulfonamide derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Sulfonamide + Methoxy | Antimicrobial, Anti-inflammatory |
| Compound B | Sulfonamide + Pyridine | BTK Inhibition, Cancer Cell Growth Inhibition |
| Target Compound | Sulfonamide + Methoxy + Pyridine | Potentially Antimicrobial & Anti-inflammatory |
Propiedades
IUPAC Name |
3-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-27(35(31,32)19-8-4-3-5-9-19)21-15-20(10-11-22(21)33-2)34(29,30)26-14-12-23(28)25-17-18-7-6-13-24-16-18/h3-11,13,15-16,26H,12,14,17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJVQSUUHKOIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)NCC2=CN=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














